![molecular formula C15H14 B13791208 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene CAS No. 815579-20-5](/img/structure/B13791208.png)
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene is a complex organic compound with the molecular formula C9H10. It is a member of the tricyclic hydrocarbons, characterized by its unique three-ring structure. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reagents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons.
Biology: Its derivatives are investigated for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as electron transfer and radical formation. These interactions can lead to the formation of reactive intermediates, which further react to produce the final products.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.2.1.0~2,5~]nona-3,7-diene: A similar tricyclic hydrocarbon without the phenyl group.
3-Methyl-4-phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene: A derivative with a methyl group in addition to the phenyl group.
Uniqueness
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its non-phenylated counterparts. This makes it a valuable compound for studying the effects of aromatic substitution on tricyclic hydrocarbons.
Propiedades
Número CAS |
815579-20-5 |
|---|---|
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-phenyltricyclo[4.2.1.02,5]nona-3,7-diene |
InChI |
InChI=1S/C15H14/c1-2-4-10(5-3-1)13-9-14-11-6-7-12(8-11)15(13)14/h1-7,9,11-12,14-15H,8H2 |
Clave InChI |
VCBXHVZTTMMAIK-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2C=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


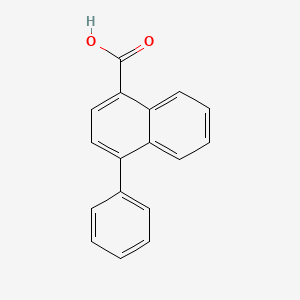
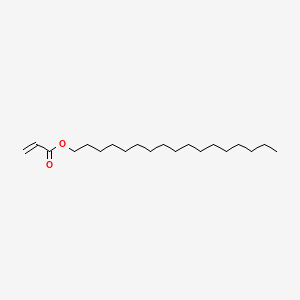
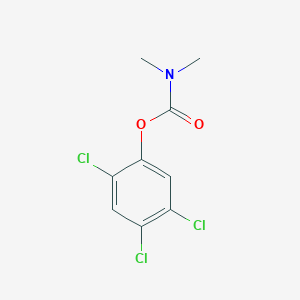
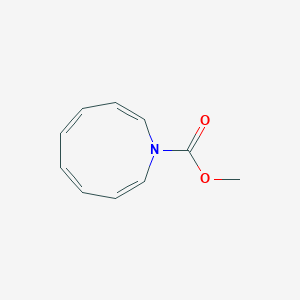
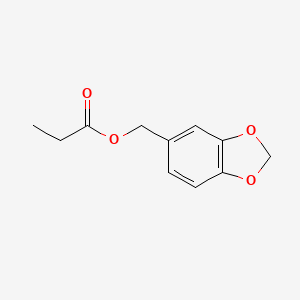
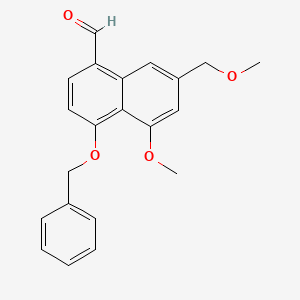
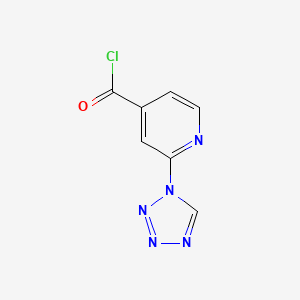
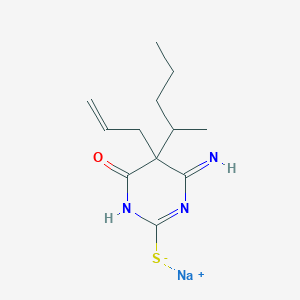
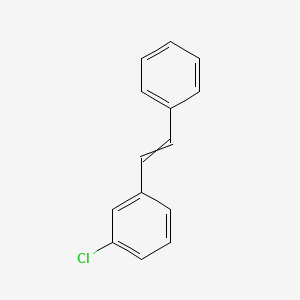


![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)
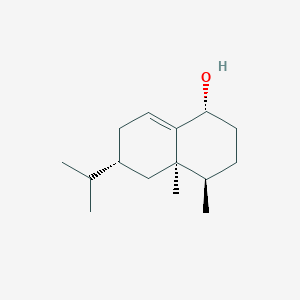
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
